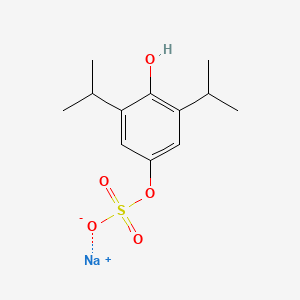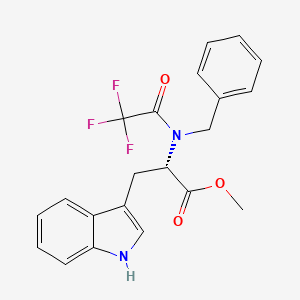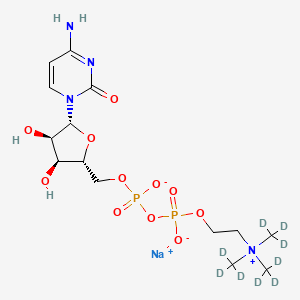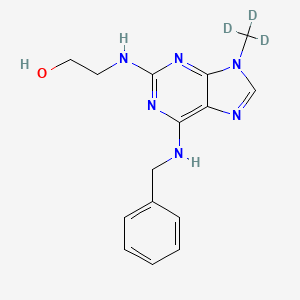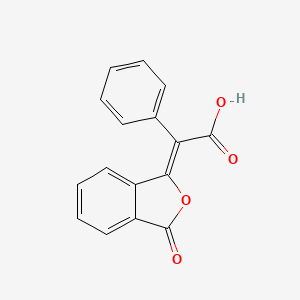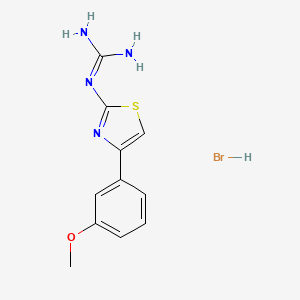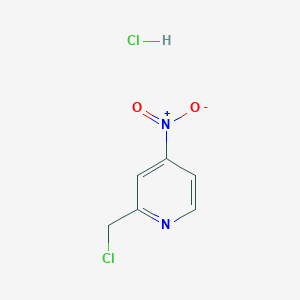![molecular formula C13H14N2O3 B13847180 1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)
1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine is a chemical compound that features a benzofuran ring substituted with a nitro group and a pyrrolidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine typically involves the nitration of benzofuran followed by the introduction of the pyrrolidine moiety. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitrobenzofuran can then be reacted with pyrrolidine under basic conditions to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, elevated temperatures.
Major Products Formed:
Reduction: 1-[(5-Amino-1-benzofuran-2-yl)methyl]pyrrolidine.
Oxidation: Corresponding oxides of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mécanisme D'action
The mechanism of action of 1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzofuran ring may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
- **1-[(5-Nitro-1-benzofuran-2-yl)ethyl]pyrrolidine.
- **1-[(5-Nitro-1-benzofuran-2-yl)methyl]piperidine.
- **1-[(5-Nitro-1-benzofuran-2-yl)methyl]morpholine.
Comparison: 1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine is unique due to its specific combination of the benzofuran ring and pyrrolidine moiety. This structural arrangement imparts distinct physicochemical properties and biological activities compared to its analogs. For example, the pyrrolidine moiety may enhance the compound’s solubility and bioavailability, making it more suitable for certain applications.
Propriétés
Formule moléculaire |
C13H14N2O3 |
|---|---|
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
1-[(5-nitro-1-benzofuran-2-yl)methyl]pyrrolidine |
InChI |
InChI=1S/C13H14N2O3/c16-15(17)11-3-4-13-10(7-11)8-12(18-13)9-14-5-1-2-6-14/h3-4,7-8H,1-2,5-6,9H2 |
Clé InChI |
OLPGSCGBZNSRLT-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


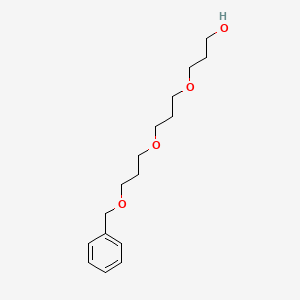
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan](/img/structure/B13847111.png)
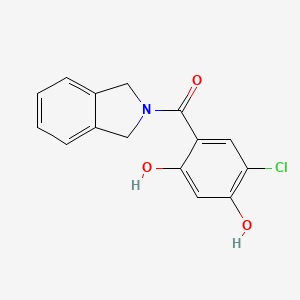
![(8S,9R,10R,13S,14R,17S)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13847135.png)
